2-amino-4-quinolin-4-yloxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-4-quinolin-4-yloxyphenol |
InChI |
InChI=1S/C15H12N2O2/c16-12-9-10(5-6-14(12)18)19-15-7-8-17-13-4-2-1-3-11(13)15/h1-9,18H,16H2 |
InChI Key |
DGYFSGQCIUAOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Quinolin 4 Yloxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR data, the chemical environments, connectivity, and spatial relationships of the constituent atoms of 2-amino-4-quinolin-4-yloxyphenol can be determined.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Connectivity and Chemical Environments
One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the molecular structure. ¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. For this compound, the ¹H NMR spectrum would be expected to show a series of signals corresponding to the aromatic protons on both the quinoline (B57606) and phenol (B47542) rings, as well as signals for the amine (-NH₂) and hydroxyl (-OH) protons. The chemical shifts (δ) of these protons are indicative of their local electronic environment, while the coupling patterns (e.g., doublets, triplets) would elucidate the substitution pattern on the aromatic rings.
Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would differentiate between the sp²-hybridized carbons of the aromatic rings and any potential sp³-hybridized carbons, providing a complete carbon "fingerprint" of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 7.0 - 8.5 | m | - |
| NH₂ | 4.5 - 5.5 | br s | - |
| OH | 9.0 - 10.0 | br s | - |
Note: The predicted values are estimates and can vary based on solvent and experimental conditions. 'm' denotes a multiplet and 'br s' denotes a broad singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-C | 120 - 140 |
Note: These are general ranges for aromatic carbons and can be further refined with specific data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Structural Elucidation and Conformational Analysis
To assemble the complete three-dimensional picture of this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. For instance, COSY would definitively link adjacent protons on the quinoline and phenol rings, confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded carbon atoms to their attached protons. This technique would unambiguously assign each proton signal to its corresponding carbon signal, providing a direct link between the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the quinoline and phenol rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental compositions, the molecular formula can be confirmed with a high degree of confidence.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Fragmentation Pattern Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for analyzing complex mixtures and further elucidating molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can be used to assess its purity. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum will provide the molecular weight and a characteristic fragmentation pattern, which can serve as a "fingerprint" for the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the preferred method. The liquid chromatograph separates the compound, and the mass spectrometer provides mass information. LC-MS is particularly useful for purity assessment and can also yield fragmentation data that helps to piece together the structure of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of fragments corresponding to the phenol and quinoline moieties.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, the O-H stretching of the hydroxyl group, C-O stretching of the ether linkage, and various C=C and C=N stretching vibrations within the aromatic rings. The positions and intensities of these bands provide confirmatory evidence for the presence of these functional groups.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Ether (-O-) | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
No experimental FTIR data for this compound has been found in the reviewed literature. Typically, an FTIR spectrum would be used to identify the characteristic vibrational frequencies of its functional groups. For example, studies on related compounds like 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline show distinct bands for N-H stretching in the amino group and various C-C and C-N stretching vibrations within the quinoline ring system. dergipark.org.tr
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
There is no published UV-Vis absorption data for this compound. Such a spectrum would be crucial for understanding the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated quinoline and phenol ring systems. The extent of conjugation significantly influences the absorption maxima. Studies on other quinoline derivatives, such as 2- and 4-(N-arylimino)-quinolines, have utilized UV-Vis spectroscopy to investigate their electronic properties and complex formation. researchgate.net
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformational Data
A search for single-crystal X-ray diffraction data for this compound yielded no results. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. Numerous studies on related heterocyclic systems, such as substituted thieno[2,3-d]pyrimidines and quinolinones, have relied on single-crystal X-ray diffraction to confirm their molecular structures. scielo.brdrugbank.com
Analysis of Conformational Isomers in the Solid State
Without crystal structure data, an analysis of conformational isomers of this compound in the solid state is not possible. Such an analysis would investigate the different spatial arrangements of the molecule that can exist in the crystal lattice, which are influenced by intermolecular interactions like hydrogen bonding and π-π stacking.
Theoretical and Computational Investigations of 2 Amino 4 Quinolin 4 Yloxyphenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine a compound's optimized geometry, where the molecule is in its lowest energy state. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G'(d,p), are employed to optimize the molecular structure. nih.gov This process provides the most stable arrangement of atoms in space.
Following geometry optimization, an analysis of the electronic structure reveals the distribution of electrons within the molecule. This analysis is crucial for understanding the molecule's reactivity and properties. For instance, in a series of quinoline derivatives, DFT has been used to study their photophysical characteristics. nih.gov The electronic structure analysis of similar compounds, like 4-amino-2-methylquinoline, has been performed using both Hartree-Fock and DFT methods to provide a detailed understanding of their vibrational modes and the influence of substituent groups. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, thus defining its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. scirp.org For example, in quinoline itself, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV. scirp.org The energy of these frontier orbitals and their gap can be influenced by various substituents on the quinoline ring system. nih.gov
Interactive Table: Frontier Molecular Orbital Data for a Related Quinoline Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.646 scirp.org |
| ELUMO | -1.816 scirp.org |
This data is for the parent compound quinoline and serves as a reference.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In studies of related quinolone derivatives, MEP analysis has been used to identify electron-rich regions around carbonyl oxygen atoms, indicating them as likely sites for interaction. nih.gov For 2-amino-4-quinolin-4-yloxyphenol, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as potential sites for hydrogen bonding and electrophilic interactions.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. scirp.org
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are calculated using the energies of the HOMO and LUMO and help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net
Interactive Table: Calculated Global Reactivity Descriptors for a Generic Molecule
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |
| Chemical Softness (S) | 1/η |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a view of the conformational space that a molecule can explore. nih.gov
For quinolone derivatives, MD simulations have been used to understand their interactions with biological targets, such as proteins involved in bacterial quorum sensing. nih.gov These simulations can reveal how the molecule binds to a receptor and the stability of the resulting complex. nih.gov By simulating the molecule in a realistic environment (e.g., in water), MD can provide information on its flexibility, preferred conformations, and intermolecular interactions.
Conformational Analysis and Tautomerism Studies (where applicable)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which has a rotatable ether linkage, conformational analysis is important to identify the most stable conformers. Theoretical calculations can be used to determine the relative energies of different conformers. scispace.com
Tautomerism, the interconversion of structural isomers, is also a relevant consideration. For this compound, the presence of the amino group and the phenolic hydroxyl group could potentially lead to different tautomeric forms. For example, the quinolone moiety itself can exist in different tautomeric forms, such as the 4-quinolone and 4-hydroxyquinoline (B1666331) forms. Computational studies can help determine the relative stability of these tautomers and which form is likely to predominate under different conditions.
Based on the conducted research, there is currently no publicly available scientific literature or data specifically detailing the theoretical and computational investigations of This compound .
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It is recommended to consult chemical research databases or scientific literature archives for any future publications on this specific compound.
Supramolecular Chemistry and Advanced Material Applications of 2 Amino 4 Quinolin 4 Yloxyphenol
Exploration of Non-Covalent Interactions and Molecular Recognition Phenomena
The unique arrangement of functional groups in 2-amino-4-quinolin-4-yloxyphenol facilitates a variety of non-covalent interactions that drive molecular recognition and self-assembly. These interactions, though individually weak, collectively contribute to the formation of stable and ordered supramolecular structures. nih.gov
Hydrogen bonds play a pivotal role in directing the assembly of molecules. In the context of quinoline (B57606) derivatives, intramolecular N—H...N hydrogen bonds have been observed, influencing the conformation of the molecule. researchgate.net For instance, in a related quinoline compound, an intramolecular hydrogen bond between the quinoline nitrogen and an imino nitrogen atom was identified with a bond distance of 2.778 (2) Å. researchgate.net The presence of both amino (-NH2) and hydroxyl (-OH) groups in this compound provides ample opportunities for the formation of extensive intermolecular hydrogen bonding networks, dictating the packing of molecules in the solid state.
The planar aromatic rings of the quinoline and phenol (B47542) moieties in this compound are prone to π-π stacking interactions. These interactions are a significant driving force in the association of aromatic molecules. researchgate.netrsc.org In similar crystal structures, pairs of quinoline rings have been observed to lie parallel and overlap with a mean separation of 3.4 Å, which is characteristic of π-π stacking. researchgate.net The stabilization of active species and involvement in electron transfer pathways are potential outcomes of π-π stacking interactions with other aromatic rings. mdpi.com The extent and nature of these interactions can be influenced by the electronic properties of the interacting rings. nih.gov
Rational Design of Self-Assembled Supramolecular Architectures
The principles of molecular recognition and the understanding of non-covalent interactions allow for the rational design of self-assembled supramolecular architectures. nih.govresearchgate.net By strategically modifying the functional groups on the this compound scaffold, it is possible to control the directionality and strength of intermolecular interactions, leading to the formation of predictable and well-defined nanostructures. mdpi.comnih.gov This bottom-up approach is fundamental to creating complex and functional materials from molecular building blocks. rsc.org
Potential Applications in Advanced Materials and Chemical Sensing
The unique photophysical properties and the propensity for self-assembly make this compound and its derivatives promising candidates for various applications in materials science.
Quinoline derivatives are known for their luminescent properties. researchgate.net The extended π-conjugated system in this compound is expected to give rise to interesting photophysical behavior, including fluorescence. The self-assembly of these molecules into ordered architectures can further modulate their luminescent properties. For example, π-π stacking interactions can lead to changes in the emission spectra, a phenomenon that can be exploited for sensing applications. researchgate.net By designing systems where the binding of an analyte disrupts or alters the supramolecular assembly, changes in the luminescent output can be used for the detection of specific chemical species.
Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs)
While direct research on this compound in organic semiconductors and optoelectronic devices is not extensively documented, the broader class of quinoline derivatives has been a subject of significant investigation for these applications. researchgate.net Quinoline-based compounds are noted for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified, making them highly desirable for optoelectronic applications. researchgate.net The electron-withdrawing nature of the quinoline ring plays a crucial role in the electron transportation process. researchgate.net
Quinoline and its derivatives are recognized for their substantial fluorescent and electron-transporting abilities, which are key characteristics for materials used in Organic Light-Emitting Diodes (OLEDs) and Solar Cells (SCs). researchgate.net The donor-acceptor (D-A) architecture, where a donor unit is linked to an acceptor unit, is a widely explored strategy in designing materials for organic electronics. researchgate.net In the case of this compound, the aminophenol group could act as the electron donor, while the quinoline moiety would serve as the electron acceptor, creating an intramolecular D-A structure that could be beneficial for charge separation and transport.
Chemical Sensors and Probes
The structural motifs present in this compound, namely the quinoline and aminophenol groups, are frequently utilized in the design of chemical sensors and probes. For instance, the fluorescence properties of certain 2-amino-4,6-diphenylnicotinonitriles, which also contain an amino-substituted aromatic system, have been shown to be sensitive to the surrounding solvent environment, suggesting their potential as fluorescent sensors. mdpi.com This sensitivity often arises from changes in the intramolecular charge transfer (ICT) character of the molecule upon interaction with an analyte or a change in solvent polarity.
Furthermore, studies on push-pull quinazoline (B50416) derivatives have demonstrated that these molecules can function as colorimetric and luminescent pH sensors. researchgate.net This behavior is attributed to the protonation of nitrogen atoms in the heterocyclic ring, which significantly alters the electronic structure and, consequently, the absorption and emission properties of the molecule. researchgate.net Given the presence of both a basic quinoline nitrogen and an acidic phenolic hydroxyl group, as well as an amino group, this compound could potentially exhibit sensitivity to pH and other analytes through similar mechanisms.
Utilization as Ligands in Coordination Chemistry
Quinoline derivatives are widely employed as ligands in coordination chemistry due to the presence of the nitrogen atom with a lone pair of electrons, which can readily coordinate to metal ions. The resulting metal complexes often exhibit novel photophysical, catalytic, or biological properties. researchgate.netmdpi.com
The coordination of quinoline-based ligands to metal centers like copper(II) has been shown to produce complexes with significant catalytic activity, for example, in the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic activity is influenced by both the chemical structure of the quinoline ligand and the nature of the counter-ions associated with the metal salt. mdpi.com Specifically, the presence of electron-donating groups on the ligand can enhance the electron density at the coordinating nitrogen atom, leading to the formation of more stable and catalytically active complexes. mdpi.com
In the context of this compound, the quinoline nitrogen is a primary coordination site. Additionally, the amino group and the phenolic oxygen could also participate in metal chelation, potentially leading to the formation of stable multidentate complexes. The specific coordination mode would depend on the metal ion and the reaction conditions. The resulting metal complexes could have interesting properties for applications in catalysis, sensing, or as new materials.
Applications in Chemical Biology Research Tools
Design and Synthesis of Derivatives for Biological Target Interaction Studies
The core structure of 2-amino-4-(quinolin-4-yloxy)phenol serves as a valuable starting point for the synthesis of a diverse library of derivatives. The synthetic strategy typically involves the reaction of a 4-chloroquinoline with an appropriately substituted aminophenol. This allows for modifications at multiple positions on both the quinoline (B57606) and the phenol (B47542) rings, enabling the fine-tuning of the molecule's properties to interact with specific biological targets. For instance, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized by reacting 4-chloro-2-morpholinoquinoline with various anilines nih.gov. A similar approach can be used for phenoxy-linked compounds. The synthesis of 2-phenylamino-4-phenoxy-quinoline derivatives has been achieved starting from 2,4-dichloroquinoline, which undergoes nucleophilic substitution mdpi.com. These synthetic routes are adaptable for creating a wide array of derivatives from the 2-amino-4-(quinolin-4-yloxy)phenol scaffold to explore interactions with different biological targets.
The quinoline moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. frontiersin.orgnih.gov Specifically, the 4-aminoquinoline and related structures are versatile platforms for designing compounds that can modulate the activity of proteins involved in various cellular processes. frontiersin.orgnih.gov The 2-amino-4-(quinolin-4-yloxy)phenol structure combines the features of the quinoline core with a substituted phenol, providing specific points for interaction, such as hydrogen bonding and π-π stacking. frontiersin.org This makes it an excellent scaffold for developing chemical probes to study enzyme function, receptor binding, and other cellular events. For example, the related 6- or 8-benzoyl-2-arylquinoline has been identified as a suitable template for designing inhibitors of multidrug resistance protein 2 (MRP2) nih.gov. This highlights the potential of the quinoline framework in creating tools for investigating specific biological pathways.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the 2-amino-4-(quinolin-4-yloxy)phenol scaffold into a precise chemical tool. By systematically altering the substituents on the molecule, researchers can determine which chemical features are critical for molecular recognition and binding to a biological target.
For related quinoline and quinazoline (B50416) derivatives, SAR studies have revealed key insights:
Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline ring significantly impact activity. For 4-aminoquinoline derivatives designed as Receptor-interacting protein kinase 2 (RIPK2) inhibitors, placing a pyridinyl group at the C6 position was found to be beneficial nih.gov.
Linker and Amine Substitutions: In a series of 4-aminoquinazoline derivatives, a smaller N-substituent in a piperazine ring at the C7-position was found to be important for inhibiting TNF-alpha production nih.gov. For quinoxaline derivatives, a secondary amine at the third position was shown to increase activity, while primary and tertiary amines decreased it mdpi.com.
Substituents on the Phenyl Ring: For 2-arylamino-4-aryl-pyrimidines, the incorporation of a 1,2-dimethylpiperazine pendant domain on the phenyl ring yielded a lead compound with potent PAK1 inhibition nih.gov. In another study on quinazolinone derivatives, electron-donating groups on the phenyl ring were found to stabilize interactions with the target enzyme's active site nih.gov.
These principles can be applied to the 2-amino-4-(quinolin-4-yloxy)phenol scaffold to guide the design of derivatives with enhanced potency and selectivity for their intended biological targets.
Table 1: Summary of Structure-Activity Relationship (SAR) Insights from Related Heterocyclic Scaffolds
| Scaffold | Key Finding | Target/Activity |
|---|---|---|
| 4-Aminoquinoline | A pyridinyl group at the C6 position enhances inhibitory activity. | RIPK2 Inhibition |
| Quinoxaline | A secondary amine linker increases activity compared to primary or tertiary amines. | Anticancer Activity |
| Quinazolinone | Electron-donating groups (e.g., dimethoxy) on the terminal phenyl ring stabilize enzyme interactions. | Tyrosinase Inhibition |
| 2-Arylamino-pyrimidine | A 1,2-dimethylpiperazine pendant domain on the aryl group improves potency. | PAK1 Inhibition |
Mechanistic Studies of Interaction with Biological Targets (In Vitro Investigations)
In vitro studies are essential for elucidating the precise mechanisms by which derivatives of 2-amino-4-(quinolin-4-yloxy)phenol interact with their biological targets. These investigations provide detailed information on enzyme inhibition, receptor binding, and the specific molecular interactions that drive these processes.
Derivatives based on the quinoline scaffold have demonstrated inhibitory activity against a variety of enzymes. By modifying the 2-amino-4-(quinolin-4-yloxy)phenol core, potent and selective enzyme inhibitors can be developed for use as research tools.
Kinase Inhibition: A novel series of 4-aminoquinoline derivatives were synthesized as inhibitors of Receptor-interacting protein kinase 2 (RIPK2), an important mediator of immune signaling. One compound exhibited a high affinity for RIPK2 with an IC50 value of 5.1 nM nih.gov. Similarly, derivatives of 2-(furan-2-yl)quinazolin-4-one, a related heterocyclic structure, showed potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK), with inhibition percentages ranging from 53% to 84% nih.gov.
Inflammatory Enzyme Inhibition: Certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been evaluated for their anti-inflammatory properties. They were found to inhibit the release of lysozyme and β-glucuronidase from neutrophils, with some compounds showing IC50 values in the low micromolar range nih.gov.
Other Enzymes: Various quinoline derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response mdpi.com.
Table 2: Examples of In Vitro Enzyme Inhibition by Quinoline-based Compounds
| Compound Class | Target Enzyme | Potency (IC50) |
|---|---|---|
| 4-Aminoquinoline derivative | RIPK2 | 5.1 nM |
| 2-(Furan-2-yl)quinazolin-4-one derivative | EGFR-TK | 53-84% inhibition |
| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme Release | 4.6 µM |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase Release | 5.0 µM |
The 2-amino-4-(quinolin-4-yloxy)phenol scaffold is well-suited for the design of ligands that bind to specific receptors. In vitro binding assays are used to quantify the affinity of these compounds for their target receptors and to understand the nature of the ligand-receptor complex. For example, a series of 4-aminoquinazoline derivatives were developed as highly potent antagonists for the opioid receptor like-1 (ORL1), demonstrating the potential of such scaffolds to achieve high selectivity for a specific receptor over others researchgate.net. The study of these interactions is fundamental to developing chemical probes that can be used to study receptor function and signaling pathways.
Molecular modeling and docking studies are powerful computational tools used to predict and analyze how derivatives of 2-amino-4-(quinolin-4-yloxy)phenol bind to their biological targets at the atomic level. These in silico methods help rationalize SAR data and guide the design of new, more effective compounds.
Binding Mode Prediction: Docking studies on 2-phenylamino-4-phenoxy-quinoline derivatives targeting the HIV-1 non-nucleoside reverse transcriptase (RT) identified key hydrogen bonding interactions with the Lys101 residue in the enzyme's active site mdpi.com. For 4-(quinolin-4-ylamino)benzamide derivatives, docking studies predicted that a π-π stacking interaction with a tryptophan residue (TRP706) and a salt bridge with a lysine residue (LYS643) were pivotal for binding to the viral RNA polymerase mdpi.com.
Guiding Synthesis: Computational methods are used to screen virtual libraries of compounds before their synthesis, saving time and resources. frontiersin.org For instance, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein helped identify compounds with the highest predicted binding energy, guiding the selection of candidates for synthesis nih.gov.
Identifying Key Interactions: In silico studies of 4-(quinolin-2-yl)pyrimidin-2-amine derivatives as potential V600E-BRAF inhibitors revealed the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking with residues like PHE583 for effective binding researchgate.net.
These computational approaches provide a detailed picture of the ligand-target interactions, which is invaluable for the iterative process of designing and optimizing chemical tools based on the 2-amino-4-(quinolin-4-yloxy)phenol scaffold.
Based on a comprehensive search of publicly available scientific literature, there is no specific information available regarding the use of the chemical compound "2-amino-4-quinolin-4-yloxyphenol" in cell-based assays for studying cell cycle modulation or apoptosis pathways.
Therefore, the requested article section "7.3. Use in Cell-Based Assays for Fundamental Biological Processes (e.g., Cell Cycle Modulation, Apoptosis Pathways in vitro)" cannot be generated with scientifically accurate and verifiable data for this particular compound. Scientific and scholarly articles detailing such applications for "this compound" were not found during the search process.
Future Research Directions and Perspectives
Development of Novel and Sustainable Green Synthetic Methodologies
Future research should prioritize the development of environmentally benign and efficient synthetic routes to 2-amino-4-quinolin-4-yloxyphenol. Current synthetic strategies for quinoline (B57606) derivatives often involve harsh conditions, stoichiometric reagents, and hazardous solvents. The principles of green chemistry could be applied to devise novel methodologies.
Key areas for exploration include:
Catalytic Approaches: Investigating the use of reusable solid acid catalysts, such as Nafion NR50, which has been successfully used for Friedländer quinoline synthesis under microwave conditions. mdpi.com The development of nanocatalyzed protocols, which have shown promise in producing quinoline derivatives with high yields in short reaction times and often under solvent-free conditions, should be a primary focus. nih.gov For instance, catalysts like magnetic γ-Fe2O3@Cu-LDH@Cysteine-Pd have been used for quinolone synthesis through intramolecular cyclization. nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the synthesis of various heterocyclic compounds, including quinazolines from substituted anthranilic acids. mdpi.com This technique could be adapted for the key bond-forming reactions in the synthesis of this compound.
Solvent-Free or Aqueous Media Reactions: Moving away from traditional organic solvents towards solvent-free "neat" conditions or using water as a solvent is a cornerstone of green chemistry. nih.gov Research into phase-transfer catalysis or the use of aqueous media, potentially with magnetically recoverable catalysts like CuFe2O4 nanoparticles, could lead to more sustainable processes. nih.gov
These green approaches would not only reduce the environmental impact but also potentially lower costs and improve the safety profile of the synthesis.
Advanced Computational Modeling for Predictive Design and Reaction Pathway Elucidation
Computational chemistry offers powerful tools to accelerate the discovery and optimization of chemical entities and processes. For this compound, advanced computational modeling can provide profound insights.
Future computational studies should focus on:
Predictive Design of Derivatives: Utilizing ligand-based drug design methodologies, such as Comparative Molecular Field Analysis (CoMFA), can help in designing new derivatives of this compound with enhanced biological activities. nih.gov By building a 3D-QSAR model, the structural features crucial for a desired activity can be identified, guiding the synthesis of more potent and selective compounds. nih.gov
Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions. This would allow for a detailed understanding of transition states and intermediates, aiding in the optimization of reaction conditions to improve yields and minimize byproducts. Such studies have been valuable in understanding the binding modes of other quinoline derivatives to biological targets. nih.gov
Pharmacokinetic Profile Prediction: In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling can predict the drug-like properties of this compound and its future derivatives at an early stage, reducing the need for extensive experimental testing. nih.gov
These computational approaches will enable a more rational, hypothesis-driven approach to the design of new materials and therapeutic agents based on this scaffold.
Exploration of Novel Supramolecular Architectures and Functional Materials with Tailored Properties
The specific arrangement of hydrogen bond donors (amino and hydroxyl groups) and acceptors (quinoline nitrogen, ether oxygen) in this compound makes it an excellent candidate for constructing novel supramolecular assemblies. Quinoline itself is a structural motif known to participate in C–H···π and π–π stacking interactions. acs.org
Areas for future investigation include:
Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives could reveal the formation of unique supramolecular architectures, such as helices, 3D frameworks, or coordination networks, driven by a combination of hydrogen bonding and π–π stacking. acs.org
Functional Materials: By understanding and controlling the non-covalent interactions, it may be possible to design functional materials with tailored properties. For example, achieving face-to-face π–π stacking is often beneficial for organic semiconductor applications. acs.org The inherent functionalities of the molecule could also be exploited in the development of sensors or stimuli-responsive materials.
Metal-Organic Frameworks (MOFs): The quinoline nitrogen and other heteroatoms can act as ligands for metal ions, opening the possibility of using this compound as a versatile building block for creating coordination polymers and MOFs. acs.org
Exploring the supramolecular chemistry of this compound could unlock its potential in materials science and nanotechnology.
Integration of High-Throughput Synthesis and Screening for Accelerating Chemical Tool Discovery
To rapidly explore the chemical space around this compound and identify derivatives with interesting biological or material properties, high-throughput methods are essential.
Future efforts should be directed towards:
Automated Synthesis: Developing automated synthesis platforms using liquid handling robotics can enable the rapid creation of a library of analogues. This approach, often used in conjunction with combinatorial chemistry and parallel synthesis, accelerates the generation of new compounds for testing. nih.gov
High-Throughput Screening (HTS): Miniaturized HTS assays can be developed to screen these compound libraries for desired activities. mdpi.com Microdroplet-based reaction platforms combined with mass spectrometry detection have emerged as a powerful tool for the high-throughput optimization of reaction conditions and rapid synthesis of related heterocyclic compounds like quinoxalines. nih.govnih.gov This technology could be adapted to accelerate both the synthesis and screening of derivatives of this compound.
The integration of these high-throughput technologies will significantly shorten the timeline from initial concept to the discovery of valuable chemical tools or lead compounds.
In-depth Elucidation of Complex Reaction Mechanisms and Intermediates
A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity. While classical methods for quinoline synthesis, such as the Camps, Pfitzinger, and Gould-Jacobs reactions, are known, the specific pathways for this substituted ether linkage require detailed study. nih.goviipseries.org
Future research should aim to:
Identify Key Intermediates: Employing advanced spectroscopic techniques (e.g., in situ NMR, rapid-injection-quench mass spectrometry) to detect and characterize transient intermediates in the synthetic pathway.
Kinetic Studies: Performing detailed kinetic analysis to understand the rate-determining steps and the influence of various parameters (catalyst, solvent, temperature) on the reaction outcome.
Isotopic Labeling: Using isotopic labeling studies to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways, such as the intramolecular aldol condensation involved in the Camps cyclization. nih.govmdpi.com
A deeper mechanistic understanding will empower chemists to rationally control reaction selectivity and efficiency.
Exploration of Reactivity under Non-Traditional Conditions
Investigating the behavior of this compound under non-traditional reaction conditions could unveil novel chemical transformations and lead to the synthesis of unique molecular architectures that are inaccessible through conventional methods.
Promising avenues for exploration include:
Superacid Catalysis: The use of superacids like trifluoromethanesulfonic acid can facilitate unique cyclization and rearrangement reactions, as has been shown for the synthesis of other polysubstituted quinolines. mdpi.com
Photochemically-Induced Reactions: Exploring photo-induced oxidative cyclization or other photochemical transformations could provide metal-free pathways to new derivatives. mdpi.com
Electrochemical Synthesis: Electrochemical methods offer a green alternative for driving redox reactions, potentially enabling selective functionalization of the quinoline or phenol (B47542) rings.
Microdroplet Chemistry: Reactions conducted in micron-sized liquid droplets can exhibit dramatically accelerated rates and different selectivities compared to bulk-phase reactions, offering a platform to discover new reactivity for this compound. nih.govnih.gov
By pushing the boundaries of conventional reaction conditions, researchers may uncover unprecedented reactivity and expand the synthetic utility of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
